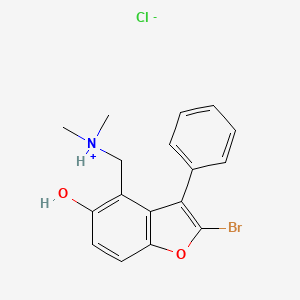
Tricesium hydrogen 4,4'-carbonylbisphthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricesium hydrogen 4,4’-carbonylbisphthalate is a chemical compound with the molecular formula C17H7Cs3O9 and a molecular weight of 753.94843. It is a white crystalline solid known for its high thermal stability and solubility in water . This compound is widely used in chemical synthesis as a catalyst for various organic reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tricesium hydrogen 4,4’-carbonylbisphthalate can be synthesized by reacting 4,4’-biphenyldicarboxylic acid with cesium chloride, followed by treatment with dilute acid to obtain the target compound . The reaction conditions typically involve:
Reactants: 4,4’-biphenyldicarboxylic acid and cesium chloride
Solvent: Water or an appropriate organic solvent
Temperature: Room temperature to moderate heating
pH Adjustment: Using dilute acid to precipitate the product
Industrial Production Methods: The industrial production of tricesium hydrogen 4,4’-carbonylbisphthalate follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Tricesium hydrogen 4,4’-carbonylbisphthalate undergoes various types of chemical reactions, including:
Esterification: Catalyzes the formation of esters from carboxylic acids and alcohols.
Selective Hydrogenation: Facilitates the addition of hydrogen to specific functional groups.
Ketone Hydrogenation: Reduces ketones to secondary alcohols.
Common Reagents and Conditions:
Esterification: Carboxylic acids and alcohols, typically under acidic conditions.
Selective Hydrogenation: Hydrogen gas and a suitable solvent, often under mild pressure and temperature.
Ketone Hydrogenation: Ketones and hydrogen gas, usually in the presence of a solvent and under controlled temperature and pressure.
Major Products:
Esterification: Esters
Selective Hydrogenation: Partially hydrogenated compounds
Ketone Hydrogenation: Secondary alcohols
Wissenschaftliche Forschungsanwendungen
Tricesium hydrogen 4,4’-carbonylbisphthalate has a wide range of applications in scientific research, including:
Medicine: Investigated for its potential use in drug synthesis and pharmaceutical applications.
Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism by which tricesium hydrogen 4,4’-carbonylbisphthalate exerts its catalytic effects involves the activation of reactants through coordination with the cesium ions. This coordination facilitates the formation of transition states, lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Vergleich Mit ähnlichen Verbindungen
- Cesium hydrogen phthalate
- Cesium hydrogen terephthalate
- Cesium hydrogen isophthalate
Comparison: Tricesium hydrogen 4,4’-carbonylbisphthalate is unique due to its high thermal stability and solubility in water, which makes it an effective catalyst for a wide range of organic reactions. Compared to similar compounds, it offers better performance in terms of reaction efficiency and product yield .
Eigenschaften
CAS-Nummer |
68226-88-0 |
|---|---|
Molekularformel |
C17H7Cs3O9 |
Molekulargewicht |
753.9 g/mol |
IUPAC-Name |
tricesium;4-(4-carboxy-3-carboxylatobenzoyl)phthalate |
InChI |
InChI=1S/C17H10O9.3Cs/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;/q;3*+1/p-3 |
InChI-Schlüssel |
DBONGAXOEWYVNR-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)O.[Cs+].[Cs+].[Cs+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester](/img/structure/B13763337.png)



![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)




![4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride](/img/structure/B13763383.png)
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)


![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)
